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1-Naphthalenecarboxylic acid, 3,4-dihydro-

Cat. No.: B3061045
CAS No.: 3333-23-1
M. Wt: 174.2 g/mol
InChI Key: JNPFDSPGHQBUPF-UHFFFAOYSA-N
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Description

General Context of Partially Saturated Polycyclic Aromatic Carboxylic Acids

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org These molecules, consisting solely of carbon and hydrogen, are known for their planar structure and chemical stability due to delocalized pi-electron systems. wikipedia.orghealthandenvironment.org When these core structures are functionalized with a carboxylic acid group (-COOH), they form polycyclic aromatic carboxylic acids.

Partially saturated polycyclic aromatic carboxylic acids are a subgroup in which one or more of the aromatic rings have undergone hydrogenation, resulting in a loss of full aromaticity in that specific ring. This partial saturation introduces significant changes to the molecule's three-dimensional structure and chemical properties. Unlike their fully aromatic counterparts, these compounds are not entirely planar. wikipedia.org The saturation of specific bonds alters the electronic environment of the remaining aromatic portion and the carboxylic acid group, thereby influencing the molecule's reactivity, solubility, and biological interactions. healthandenvironment.orgnih.gov These compounds serve as important intermediates in both natural and synthetic chemical processes. For instance, partially hydrogenated polycyclic aromatic compounds are recognized as a main class of components in bitumen. wikipedia.org

Structural Features and Isomerism within Dihydronaphthalene Carboxylic Acid Systems

The dihydronaphthalene carboxylic acid system is built upon a naphthalene (B1677914) core, which consists of two fused benzene (B151609) rings. The term "dihydro-" indicates the addition of two hydrogen atoms, saturating one double bond in one of the rings. The position of this saturation and the placement of the carboxylic acid group lead to a variety of structural isomers, each with distinct properties.

Positional Isomerism:

Saturation: The location of the saturated bond defines the isomer. For example, saturation can occur at the 3 and 4 positions (3,4-dihydro), the 1 and 4 positions (1,4-dihydro), or the 1 and 2 positions (1,2-dihydro).

Carboxylic Acid Group: The carboxylic acid substituent can be attached to different carbon atoms of the naphthalene skeleton, commonly at the 1-position (alpha) or 2-position (beta).

For example, 1-Naphthalenecarboxylic acid, 3,4-dihydro- features the carboxylic acid group at the first carbon and saturation in the same ring between carbons 3 and 4. In contrast, 1,4-dihydronaphthalene-1-carboxylic acid has its saturation across the 1 and 4 positions. cymitquimica.com The electronic and steric environments of these isomers differ significantly, which in turn affects their chemical reactivity and acidity.

The introduction of a saturated, non-planar ring segment onto the rigid aromatic system creates unique structural conformations that are pivotal in fields like stereoselective synthesis.

Significance of 1-Naphthalenecarboxylic acid, 3,4-dihydro- in Advanced Organic Synthesis and Chemical Research

1-Naphthalenecarboxylic acid, 3,4-dihydro-, is a partially hydrogenated naphthalene derivative that serves as a valuable intermediate in advanced organic synthesis. Its unique structure, combining both aromatic and aliphatic features, makes it a versatile building block for constructing more complex molecules, such as lactams and esters.

In chemical research, this compound has garnered attention for its notable biological activities. Studies have identified it as a fluorescent ligand for estrogen receptors, indicating its potential use in research related to hormonal responses and gene transcription. Furthermore, it has been shown to act as an inhibitor of aldosterone (B195564) synthase (CYP11B2), an enzyme critical for regulating electrolyte balance in the body. Research has also explored its potential antiviral properties, specifically its ability to interact with and inhibit the p7 channel activity of the Hepatitis C virus (HCV). Beyond medicinal chemistry, certain studies have investigated its effects on plant growth, suggesting potential applications as a growth regulator.

Data Tables

Table 1: Physicochemical Properties of 1-Naphthalenecarboxylic acid, 3,4-dihydro-

Property Value
CAS Number 3333-23-1
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.2 g/mol

Data sourced from reference

Table 2: Comparison of Selected Dihydronaphthalene Carboxylic Acid Isomers

Compound Name CAS Number Molecular Formula Key Differentiating Feature
1-Naphthalenecarboxylic acid, 3,4-dihydro- 3333-23-1 C₁₁H₁₀O₂ Carboxylic acid at position 1; saturation at positions 3,4
2-Naphthalenecarboxylic acid, 3,4-dihydro- 22440-38-6 C₁₁H₁₀O₂ Carboxylic acid at position 2; saturation at positions 3,4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B3061045 1-Naphthalenecarboxylic acid, 3,4-dihydro- CAS No. 3333-23-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydronaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPFDSPGHQBUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342493
Record name 1-Naphthalenecarboxylic acid, 3,4-dihydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3333-23-1
Record name 1-Naphthalenecarboxylic acid, 3,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Naphthalenecarboxylic Acid, 3,4 Dihydro and Analogues

Synthetic Routes to 1-Naphthoic Acid Precursors

The foundation for synthesizing 1-Naphthalenecarboxylic acid, 3,4-dihydro- often begins with the preparation of 1-naphthoic acid. This precursor can be synthesized through several reliable methods, primarily involving the functionalization of the naphthalene (B1677914) core.

Carboxylation of Grignard Reagents Derived from 1-Bromonaphthalene (B1665260)

A classic and widely utilized method for the synthesis of 1-naphthoic acid is the carboxylation of a Grignard reagent. wikipedia.orglibretexts.org This process involves the reaction of 1-bromonaphthalene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), to form the corresponding Grignard reagent, 1-naphthylmagnesium bromide. orgsyn.org This organometallic intermediate is a potent nucleophile.

The subsequent step involves the reaction of the Grignard reagent with carbon dioxide, which acts as the electrophile. masterorganicchemistry.com This is typically achieved by pouring the Grignard solution over solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution. orgsyn.orggoogle.com The reaction must be conducted under anhydrous conditions to prevent the protonation of the highly basic Grignard reagent. The initial product is a halomagnesium carboxylate salt, which upon acidification with a strong aqueous acid, yields 1-naphthoic acid. libretexts.org Yields for this reaction are generally good, often reported in the range of 68-70%. orgsyn.org

ReactantReagentsIntermediateProductTypical Yield
1-Bromonaphthalene1. Mg, anhydrous ether 2. CO₂ 3. H₃O⁺1-Naphthylmagnesium bromide1-Naphthoic acid68-70%

Benzannulation Strategies for Naphthoic Acid Derivatives

More advanced and convergent approaches to constructing the naphthoic acid framework involve benzannulation reactions. These methods build the bicyclic aromatic ring system in a single step from acyclic or monocyclic precursors, offering high efficiency and control over substitution patterns. nih.gov

One such strategy is the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids or anhydrides with two alkyne molecules. acs.orgresearchgate.net This method leverages C-H activation and allows for the synthesis of multisubstituted 1-naphthoic acids with high atom and step economy. The reaction proceeds effectively using atmospheric oxygen as the oxidant, making it an environmentally conscious choice. acs.org The presence of the free carboxyl group in the starting material facilitates the reaction and provides a handle for further transformations of the resulting polycyclic products. researchgate.net These strategies are particularly valuable for accessing complex naphthoic acid analogues that would be difficult to prepare via traditional substitution reactions on a pre-existing naphthalene core. northwestern.edu

Reduction Strategies for the Dihydrogenation of Naphthoic Acids

Once 1-naphthoic acid is obtained, the next critical step toward the target compound is the partial reduction of the naphthalene ring system. The primary challenge is to selectively hydrogenate one of the rings while preserving the carboxylic acid functionality and controlling the position of the remaining double bond.

Birch Reduction and its Modifications for Dihydronaphthalene-1-carboxylic Acids

The Birch reduction is a powerful method for the partial reduction of aromatic rings, employing an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. tandfonline.comwikipedia.orgmasterorganicchemistry.com When applied to 1-naphthoic acid, the reaction selectively reduces the ring that does not bear the carboxyl group. The electron-withdrawing nature of the carboxylic acid group directs the reduction to the other ring and stabilizes the intermediate carbanion, leading to the formation of 1,4-dihydro-1-naphthoic acid as the primary product. publish.csiro.ausigmaaldrich.com

The standard Birch reduction protocol can be challenging due to the use of pyrophoric alkali metals and cryogenic liquid ammonia. wikipedia.org To address these safety and handling concerns, modified Birch reduction procedures have been developed. These modifications include the use of alternative amine solvents that have higher boiling points than ammonia or employing safer alkali metal sources, such as commercially available sodium-impregnated silica (B1680970) gel. researchgate.netunirioja.esacs.org These updated methods effectively reduce naphthalene and its derivatives to their 1,4-dihydro forms while being more suitable for various laboratory settings. researchgate.net

It is important to note that the direct product of the Birch reduction of 1-naphthoic acid is the 1,4-dihydro isomer. This non-conjugated isomer can be subsequently isomerized to the thermodynamically more stable, conjugated 1-Naphthalenecarboxylic acid, 3,4-dihydro- (the α,β-unsaturated isomer) under acidic or basic conditions.

SubstrateReactionPrimary ProductKey Features
1-Naphthoic acidBirch Reduction (Na or Li, liq. NH₃, ROH)1,4-Dihydro-1-naphthoic acidSelective reduction of the unsubstituted ring. tandfonline.compublish.csiro.au
NaphthaleneModified Birch Reduction (Na-Silica Gel)1,4-DihydronaphthaleneImproved safety and handling. researchgate.netunirioja.es

Regioselective Hydrogenation Approaches

Catalytic hydrogenation offers an alternative to dissolving metal reductions for the dihydrogenation of naphthalenes. However, controlling the regioselectivity and the extent of reduction presents a significant challenge. The hydrogenation of naphthalene systems often proceeds to the fully saturated decalin state under typical conditions. nih.gov

Achieving regioselective hydrogenation to a dihydronaphthalene derivative requires careful selection of catalysts and reaction conditions. d-nb.info The presence of a directing group, such as the carboxylic acid in 1-naphthoic acid, can influence the regioselectivity of the hydrogenation. For instance, in the hydrogenation of naphthols, the choice of catalyst can selectively hydrogenate either the substituted or unsubstituted ring. researchgate.net While specific protocols for the selective catalytic hydrogenation of 1-naphthoic acid to 1-Naphthalenecarboxylic acid, 3,4-dihydro- are less commonly reported than the Birch reduction, research into selective arene hydrogenation using transition metal catalysts (e.g., Palladium, Ruthenium, Rhodium) is an active area. researchgate.netrsc.org The goal is to find conditions that favor the reduction of the unsubstituted ring and allow for the reaction to be stopped after the addition of one molecule of hydrogen.

Direct Synthetic Routes and Transformations Leading to 1-Naphthalenecarboxylic acid, 3,4-dihydro-

Instead of building the aromatic system first and then reducing it, an alternative strategy involves starting with a pre-hydrogenated naphthalene core, such as tetralin (1,2,3,4-tetrahydronaphthalene), and introducing the carboxylic acid group.

A primary method for this approach is the Friedel-Crafts acylation or carboxylation of tetralin. By treating tetralin with an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃), a ketone can be introduced, which can then be oxidized to the carboxylic acid. A more direct approach involves the carboxylation of tetralin. This route directly establishes the desired 3,4-dihydro-1-naphthalenecarboxylic acid structure, avoiding the need for a separate reduction step and the associated challenges of controlling regioselectivity and isomerization.

Starting MaterialReaction TypeReagentsProduct
Tetralin (1,2,3,4-Tetrahydronaphthalene)Friedel-Crafts Acylation/Carboxylatione.g., Acetyl chloride, AlCl₃, followed by oxidation or direct carboxylation1-Naphthalenecarboxylic acid, 3,4-dihydro-

Synthesis of Related Dihydronaphthalene Carboxylic Acid Isomers

The synthesis of specific isomers of dihydronaphthalene carboxylic acid is crucial for targeted applications. Methodologies have been developed to control the position of the carboxylic acid group and the double bond within the dihydronaphthalene scaffold.

The direct synthesis of 1,4-dihydronaphthalene-1-carboxylic acid is closely related to the synthesis of its carbonitrile precursor. The carboxylic acid can be readily prepared through the hydrolysis of 1,4-dihydronaphthalene-1-carbonitrile, which is accessible via modern dearomative functionalization techniques as detailed in the following section.

A notable method for synthesizing 1,4-dihydronaphthalene-1-carbonitriles involves a base-induced dehydrogenative and dearomative transformation of 1-naphthylmethylamines. This process is achieved by treating 1-naphthylmethylamine with strong bases like potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium t-butoxide (t-BuOK) in tetrahydrofuran (THF) under solvothermal conditions.

The proposed mechanism for this transformation is a sophisticated cascade. It begins with a β-hydride elimination from the potassium amide of the starting amine, which generates an aldimine and potassium hydride. A subsequent, second β-H elimination leads to the formation of a 1-naphthonitrile (B165113) intermediate and another equivalent of KH. acs.orgnih.gov The freshly generated, highly reactive KH then attacks the C4 position of the 1-naphthonitrile in a regioselective dearomative hydride addition. acs.orgnih.gov This step produces a resonance-stabilized α-cyano benzylic carbanion. lookchem.com This carbanion intermediate can be protonated to yield the parent 1,4-dihydronaphthalene-1-carbonitrile or trapped with various electrophiles to introduce a functional group at the C1 position, creating a quaternary carbon center. acs.orglookchem.com

The versatility of this method is demonstrated by the range of electrophiles that can be used to functionalize the α-cyano carbanion intermediate.

Table 1: Electrophilic Trapping of the α-Cyano Carbanion Intermediate

Electrophile Product Yield (%)
H₂O (Protonation) 1,4-Dihydronaphthalene-1-carbonitrile 85
Methyl iodide 1-Methyl-1,4-dihydronaphthalene-1-carbonitrile 88
Benzyl bromide 1-Benzyl-1,4-dihydronaphthalene-1-carbonitrile 82
Allyl bromide 1-Allyl-1,4-dihydronaphthalene-1-carbonitrile 80
3-Methoxybenzyl bromide 1-(3-Methoxybenzyl)-1,4-dihydronaphthalene-1-carbonitrile 78

This table is generated based on data from the cited research. acs.org

Cascade Annulation and Rearrangement Processes in Naphthoic Acid Chemistry

Cascade reactions and molecular rearrangements offer efficient pathways to complex naphthoic acid derivatives from simpler starting materials, often building the naphthalene core and installing the carboxylic acid function in a single sequence.

An unexpected and synthetically useful rearrangement involves the Lewis acid-mediated 1,2-acyl shift of oxabenzonorbornadienes to produce 1-hydroxy-2-naphthoic acid esters. acs.orgacs.org This transformation provides access to novel substitution patterns on the naphthoic acid skeleton. researchgate.net The reaction is catalyzed by various Lewis acids, with optimization studies identifying the most effective catalysts for the acyl shift. researchgate.net

The proposed mechanism suggests that the Lewis acid coordinates to the ester carbonyl group, facilitating the cleavage of the C1-O bond of the ether bridge. This generates a stabilized carbocation, which then undergoes a 1,2-acyl migration, followed by rearomatization to yield the stable 1-hydroxy-2-naphthoic acid ester product. researchgate.net In some cases, depending on the electronic properties of substituents, the formation of 1-hydroxy-4-naphthoic acid esters has also been observed. researchgate.net

Table 2: Optimization of Lewis Acid for Acyl Shift of Oxabenzonorbornadiene 5 to Naphthoic Acid Ester 7

Entry Lewis Acid Solvent Temperature Yield (%)
1 InCl₃ DCE rt 59
2 In(OTf)₃ DCE rt Traces
3 Cu(OTf)₂ DCE rt 68
4 Sc(OTf)₃ DCE rt 51
5 BF₃·OEt₂ DCE rt 75
6 BF₃·OEt₂ Toluene 80 °C 85

This table is adapted from data presented in the specified literature. researchgate.net

Visible-light photoredox catalysis has emerged as a powerful tool for constructing aromatic systems under mild conditions. One such application is the de novo synthesis of polysubstituted naphthols, which are direct precursors to naphthoic acids. acs.org This strategy involves a photoredox neutral coupling of readily available 2-bromo-1,3-dicarbonyl compounds with various alkynes. The reaction proceeds at room temperature without the need for stoichiometric oxidants, offering an environmentally friendly route to the naphthol core. acs.orglookchem.com Another approach involves the photocontrolled isomerization of oxabenzonorbornadiene derivatives using a photoacid generator, which releases an acid upon irradiation to catalyze an aromatization process, yielding naphthol derivatives. nih.gov

Stereoselective Synthetic Pathways to Dihydronaphthalene Carboxylic Acids and Derivatives

The development of stereoselective methods is essential for accessing enantiomerically pure dihydronaphthalene derivatives, which are valuable in medicinal chemistry and materials science.

Recent advances have focused on the asymmetric synthesis of chiral dihydronaphthalene scaffolds. One effective strategy is the copper-catalyzed asymmetric intramolecular reductive coupling of (E)-dienylarenes with a ketone tethered to the benzene (B151609) ring. This method yields enantioenriched 1,2-dihydronaphthalene-1-ol derivatives, containing two adjacent stereocenters, with excellent enantioselectivity (up to 98% ee). acs.org

Organocatalysis also provides a powerful platform for stereoselective synthesis. An asymmetric vinylogous domino double-isomerization reaction has been reported to produce unprecedented exocyclic dihydronaphthalenes, which serve as crucial intermediates in the synthesis of axially chiral naphthalene chalcones. acs.org Furthermore, the asymmetric total synthesis of bioactive lignanamides has been achieved using key steps that include an organocatalytic enantioselective cyclopropanation and a Lewis-acid-mediated chirality-transferring cyclization, which constructs the dihydronaphthalene core with a high degree of stereoinduction. researchgate.net Other approaches include the asymmetric homo-Nazarov-type cyclization of donor-acceptor cyclopropanes and asymmetric photocyclization reactions to yield optically active aryldihydronaphthalene derivatives. nih.gov These methods provide access to a diverse range of chiral dihydronaphthalene derivatives that can be further elaborated into carboxylic acids.

Chemical Reactivity and Transformation Studies of 1 Naphthalenecarboxylic Acid, 3,4 Dihydro

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification and amidation, allowing for the synthesis of a wide array of derivatives.

Esterification of 1-Naphthalenecarboxylic acid, 3,4-dihydro- can be achieved through several established methods. The Fischer-Speier esterification, a classic acid-catalyzed reaction, involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchtrend.net This is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. asm.org

Alternatively, milder conditions can be employed using coupling agents. The Steglich esterification, for instance, utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This method is highly efficient and often proceeds at room temperature, suppressing the formation of side products.

Table 1: Representative Esterification Reactions
Reaction TypeAlcoholReagents and ConditionsExpected Product
Fischer-Speier EsterificationMethanol (CH₃OH)Excess CH₃OH, cat. H₂SO₄, RefluxMethyl 3,4-dihydro-1-naphthalenecarboxylate
Steglich EsterificationEthanol (C₂H₅OH)DCC, cat. DMAP, CH₂Cl₂, 0°C to RTEthyl 3,4-dihydro-1-naphthalenecarboxylate

The direct reaction of a carboxylic acid with an amine to form an amide is generally challenging due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." A common approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with a primary or secondary amine to yield the corresponding amide.

Modern synthetic methods often employ coupling reagents to facilitate direct amidation under milder conditions. organic-chemistry.org Reagents such as DCC or propylphosphonic anhydride (B1165640) (T3P®) activate the carboxylic acid in situ, allowing it to react directly with the amine. libretexts.org These methods are widely used in peptide synthesis and are applicable to a broad range of carboxylic acids and amines. libretexts.org

Table 2: Common Amidation Strategies
AmineReagents and ConditionsExpected Product
Aniline (C₆H₅NH₂)1. SOCl₂, Reflux; 2. Aniline, PyridineN-phenyl-3,4-dihydro-1-naphthalenecarboxamide
Diethylamine ((C₂H₅)₂NH)DCC, CH₂Cl₂, RTN,N-diethyl-3,4-dihydro-1-naphthalenecarboxamide

A particularly useful class of carboxamides is the Weinreb amide (N-methoxy-N-methylamide). These amides are valuable synthetic intermediates because they react with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition to form a tertiary alcohol. mychemblog.com This stability is attributed to the formation of a stable chelated tetrahedral intermediate. mychemblog.com

The synthesis of the Weinreb amide of 1-Naphthalenecarboxylic acid, 3,4-dihydro- typically involves a one-pot condensation with N,O-dimethylhydroxylamine hydrochloride in the presence of a peptide coupling reagent. nih.gov Alternatively, the carboxylic acid can be converted to its acid chloride first, which then reacts with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. mychemblog.com Various reagents have been developed for the direct conversion of carboxylic acids to Weinreb amides under mild conditions. organic-chemistry.orgorientjchem.org

Table 3: Synthesis of the Weinreb Amide Derivative
ReagentConditionsExpected Product
N,O-dimethylhydroxylamine hydrochloride1. Oxalyl chloride, cat. DMF; 2. Me(MeO)NH·HCl, Base (e.g., Pyridine)N-methoxy-N-methyl-3,4-dihydro-1-naphthalenecarboxamide
N,O-dimethylhydroxylamine hydrochlorideCoupling agent (e.g., PPh₃/I₂), Base (e.g., iPr₂NEt), CH₂Cl₂, 0°C to RT nih.govN-methoxy-N-methyl-3,4-dihydro-1-naphthalenecarboxamide

Reactivity of the Partially Saturated Dihydro Ring System

The endocyclic double bond in the dihydro-naphthalene ring system is susceptible to a variety of addition and oxidation reactions, providing a route to further functionalize the molecule's core structure.

The alkene moiety in the dihydro ring behaves as a nucleophile and can undergo electrophilic addition reactions. byjus.comyoutube.com The high electron density of the carbon-carbon double bond makes it reactive towards electrophiles. libretexts.org For instance, the addition of halogens like bromine (Br₂) would proceed through a cyclic bromonium ion intermediate, leading to the anti-addition of two bromine atoms across the double bond.

Similarly, the addition of hydrogen halides (HX) would follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, proceeding through the more stable carbocation intermediate. libretexts.org

Table 4: Electrophilic Addition Reactions
ElectrophileSolventExpected Product
Bromine (Br₂)Carbon tetrachloride (CCl₄)1-(1,2-dibromo-1,2,3,4-tetrahydronaphthalene)carboxylic acid
Hydrogen Bromide (HBr)Acetic Acid1-(2-bromo-1,2,3,4-tetrahydronaphthalene)carboxylic acid

The alkene functionality can be readily oxidized. A common and synthetically useful oxidation is epoxidation, which converts the alkene into an epoxide (an oxirane). leah4sci.com This transformation is typically carried out using a peroxyacid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent due to its stability and effectiveness. libretexts.org

The reaction is stereospecific and proceeds via a concerted mechanism where the oxygen atom is delivered to one face of the double bond, resulting in a syn-addition. leah4sci.commasterorganicchemistry.com The resulting epoxide is a valuable intermediate itself, as the strained three-membered ring can be opened by various nucleophiles to introduce further functionality. youtube.com

Table 5: Epoxidation of the Dihydro Ring
Oxidizing AgentSolventExpected Product
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH₂Cl₂)1a,7b-dihydro-2H-naphtho[1,2-b]oxirene-2-carboxylic acid

Halogenation Reactions (e.g., Bromoarylation)

The double bond within the dihydro-naphthalene ring of 1-Naphthalenecarboxylic acid, 3,4-dihydro- imparts reactivity characteristic of alkenes, particularly towards electrophilic addition of halogens. Standard halogenation with chlorine (Cl₂) or bromine (Br₂) is expected to proceed via a halonium ion intermediate, leading to the formation of a vicinal dihalide with anti-stereochemistry. youtube.com

More complex transformations such as bromoarylation, which involves the addition of both a bromine atom and an aryl group across the double bond, represent a powerful method for increasing molecular complexity. While traditional Meerwein arylations using unstable aryldiazonium salts have limitations, modern photocatalytic methods have emerged. d-nb.infonih.gov Recent research has demonstrated a Meerwein-type bromoarylation of alkenes using stable arylthianthrenium salts. researchgate.netresearchgate.net This process, often catalyzed by an organic photocatalyst, allows for the functionalization of complex molecules under mild conditions. nih.gov Although not specifically documented for 1-Naphthalenecarboxylic acid, 3,4-dihydro-, this methodology could foreseeably be applied to generate novel α-bromo-substituted carboxylic acid derivatives. d-nb.info

The key features of such a photocatalyzed bromoarylation are summarized in the table below.

FeatureDescriptionReference
Reaction Type Photocatalyzed Meerwein-type Bromoarylation nih.gov
Aryl Source Stable Arylthianthrenium Salts researchgate.net
Key Intermediates Aryl Radicals researchgate.net
Conditions Visible light irradiation, organic photocatalyst (e.g., PTH), often copper-free nih.gov
Advantages Broad functional group tolerance, applicable to late-stage functionalization, uses stable reagents d-nb.inforesearchgate.net

Iodolactonization Reactions of Related Acid Derivatives

As a γ,δ-unsaturated carboxylic acid, 1-Naphthalenecarboxylic acid, 3,4-dihydro- is a suitable substrate for halolactonization, most commonly iodolactonization. chemistnotes.comlibretexts.org This intramolecular cyclization is an effective method for synthesizing lactones under mild conditions. wikipedia.org The reaction is typically initiated by treating the unsaturated acid with iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃). chemistnotes.com

The mechanism involves the electrophilic attack of iodine on the alkene, forming a cyclic iodonium (B1229267) ion intermediate. wikipedia.orgstackexchange.com The carboxylate group, rendered more nucleophilic by the basic conditions, then performs an intramolecular nucleophilic attack to open the three-membered ring. wikipedia.org This step is stereospecific, proceeding via an Sₙ2-type pathway. stackexchange.com

The regioselectivity of the ring closure is governed by several factors, including Baldwin's rules and the relative stability of the transition states. For γ,δ-unsaturated acids, the formation of a five-membered γ-lactone (via 5-exo-tet cyclization) is generally kinetically favored over the formation of a six-membered δ-lactone (via 6-endo-tet cyclization). stackexchange.com

AspectDetailsReference
Reaction Name Iodolactonization chemistnotes.com
Substrate Class γ,δ-Unsaturated Carboxylic Acid chemistnotes.com
Typical Reagents I₂, NaHCO₃ chemistnotes.com
Key Intermediate Iodonium Ion wikipedia.orgstackexchange.com
Mechanism Step Intramolecular attack by carboxylate wikipedia.org
Favored Product γ-Lactone (five-membered ring) stackexchange.com
Governing Principle Baldwin's Rules (5-exo cyclization is favored) stackexchange.com

Reactions Involving the Remaining Aromatic Substructure

Electrophilic Aromatic Substitution (if applicable to the remaining aromatic ring)

The structure of 1-Naphthalenecarboxylic acid, 3,4-dihydro- contains a tetralin (1,2,3,4-tetrahydronaphthalene) core, which possesses an aromatic ring. wikipedia.org This ring is susceptible to electrophilic aromatic substitution (SₑAr). wikipedia.org The alicyclic portion of the tetralin system acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating and ortho, para-directing due to inductive effects and hyperconjugation, which stabilize the cationic Wheland intermediate formed during the substitution. wikipedia.org

Therefore, electrophilic attack is predicted to occur preferentially at positions C-5 and C-7 (ortho and para, respectively, to the fused ring junction). The carboxylic acid group at the benzylic C-1 position is an electron-withdrawing group, which may have a deactivating effect on the ring, but its influence is transmitted through the saturated C-1 and C-8a atoms, making its electronic effect on the aromatic reactivity less pronounced than a group directly attached to the ring.

Common electrophilic aromatic substitution reactions could be applied to this system, as detailed in the table below.

ReactionTypical ReagentsExpected Product
Nitration HNO₃, H₂SO₄5-Nitro and 7-Nitro derivatives
Halogenation Br₂, FeBr₃5-Bromo and 7-Bromo derivatives
Friedel-Crafts Alkylation R-Cl, AlCl₃5-Alkyl and 7-Alkyl derivatives
Friedel-Crafts Acylation RCOCl, AlCl₃5-Acyl and 7-Acyl derivatives
Sulfonation Fuming H₂SO₄5-Sulfonic acid and 7-Sulfonic acid derivatives

Mechanistic Investigations of Key Transformations

Elucidation of Base-Induced Dearomatization Mechanisms

Dearomatization is a powerful strategy for converting flat, aromatic systems into three-dimensional, sp³-rich scaffolds. acs.org While many dearomatization methods exist, including Birch reduction and transition-metal-catalyzed processes, base-induced mechanisms are of significant interest. nih.gov

A relevant mechanistic pathway has been elucidated for the dearomatization of 1-naphthylmethylamine derivatives. acs.orgnih.gov Solvothermal treatment with a strong base like potassium hydride (KH) or a combination of n-BuLi–t-BuOK induces two consecutive β-hydride eliminations from the potassium amide intermediate, forming 1-naphthonitrile (B165113) and, crucially, a fresh equivalent of KH. nih.gov This newly generated, highly reactive KH serves as a hydride source that attacks the C4 position of the electron-deficient 1-naphthonitrile. acs.orgnih.gov This nucleophilic addition dearomatizes the naphthalene (B1677914) ring, yielding a stabilized α-cyano carbanion intermediate, which can then be protonated or reacted with other electrophiles. nih.gov

This mechanism highlights a key principle: a strong base can induce transformations in a substrate that generate a nucleophile (in this case, H⁻) in situ, which then participates in the dearomatization step. This C4-selective hydride addition is driven by the electronics of the naphthalene system, where the distal C4 position is susceptible to nucleophilic attack, especially with sterically bulky nucleophiles or when proximal positions are less activated. acs.org

Understanding Rearrangement Pathways in Naphthoic Acid Formation

The formation of substituted naphthoic acids can occur through various skeletal rearrangement pathways, often mediated by acids or resulting from the release of steric strain.

One notable pathway involves a Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov This transformation proceeds through the opening of an oxa-bridge to form a stabilized allylic and benzylic carbocation. A subsequent 1,2-acyl shift, followed by rearomatization through proton loss, leads to the formation of 1-hydroxy-2-naphthoic acid esters. nih.gov The regioselectivity of the initial bridge-opening step is dictated by the electronic properties of substituents, which determine the most stable carbocationic intermediate. nih.gov

Another distinct rearrangement has been observed in highly strained naphthalene derivatives. For example, 8-nitro-1-naphthoic acid, under certain conditions, can undergo an unexpected rearrangement where the steric strain between the nitro and carboxylic acid groups facilitates the addition of a nucleophile (like water) to the aromatic ring. nih.gov This disrupts the aromaticity and induces a fragmentation of a Csp²–Csp² bond, ultimately rearranging the carbon skeleton to form a conjugated aldehyde. nih.gov This demonstrates that severe steric strain can provide a powerful driving force for otherwise unfavorable reaction pathways that involve the disruption of the aromatic system. These diverse mechanisms underscore the complex interplay of electronic effects, steric strain, and intermediate stability in directing the formation of naphthoic acid derivatives. nih.govnih.govwiley-vch.de

Rearrangement TypeStarting Material ClassKey Mechanistic StepDriving ForceReference
Acyl Shift Rearrangement Oxabenzonorbornadienes1,2-Acyl shiftFormation of stable carbocation nih.gov
Strain-Release Fragmentation Sterically hindered 1,8-disubstituted naphthalenesC-C bond fragmentationRelease of peri-strain nih.gov
Benzilic Acid Rearrangement 1,2-DiketonesAryl/Alkyl migrationFormation of stable carboxylate libretexts.org

Stereochemical Aspects of 1 Naphthalenecarboxylic Acid, 3,4 Dihydro and Analogues

Inherent Chirality in Dihydronaphthalene Ring Systems

The 3,4-dihydronaphthalene ring system is a prime example of a structure that can exhibit inherent chirality. Unlike the planar, achiral naphthalene (B1677914) molecule, the hydrogenation of one of the aromatic rings in 3,4-dihydronaphthalene introduces a non-planar, puckered conformation. This distortion of the ring system removes the plane of symmetry that bisects the molecule. If the substitution pattern on the ring lacks symmetry, the molecule as a whole becomes chiral, even in the absence of a traditional asymmetric carbon atom. For instance, in 1-Naphthalenecarboxylic acid, 3,4-dihydro-, the carbon atom at position 1 is a stereocenter, leading to two enantiomers, (R)- and (S)-. The chirality arises from the tetrahedral carbon C1 being attached to four different groups: the carboxylic acid, the aromatic ring, the C2 methylene (B1212753) group of the puckered ring, and a hydrogen atom. The non-planar nature of the dihydronaphthalene scaffold is crucial for this chirality to be expressed.

Conformational Analysis of 1-Naphthalenecarboxylic acid, 3,4-dihydro-

The non-planar dihydronaphthalene ring is conformationally flexible, existing in dynamic equilibrium between different spatial arrangements. The preferred conformation, or the one with the lowest energy, is determined by a balance of various steric and electronic interactions. The puckered dihydro-ring can adopt half-chair or distorted boat-like conformations. In these conformations, the substituent at the C1 position, the carboxylic acid group, can occupy either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is dictated by the steric hindrance between the carboxyl group and the adjacent hydrogen atoms on the dihydronaphthalene ring. Generally, the pseudo-equatorial conformation is favored to minimize steric strain.

In the related planar molecule, 1-naphthoic acid, the carboxylic acid group is known to be coplanar with the naphthalene ring to maximize conjugation. nih.gov However, in the 3,4-dihydro system, steric interactions between the carboxyl group and the peri-hydrogen at the C8 position of the aromatic ring can force the carboxyl group out of the plane of the aromatic portion. This twisting, or dihedral angle, influences the molecule's electronic properties and steric accessibility. The reactivity of the carboxylic acid, for example in esterification or amide formation reactions, can be affected by how sterically hindered it is in its preferred conformation. Furthermore, the specific orientation of the carboxyl group can direct the approach of reagents in reactions involving the adjacent chiral center or the aromatic ring.

Conformational Studies of Related Dihydronaphthoic Acids (e.g., 1,4-dihydro-1-naphthoic acid) using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the conformational dynamics of molecules in solution. auremn.org.br For dihydronaphthoic acids, various NMR techniques can provide detailed insights into the preferred conformations and the energy barriers between them.

Dynamic NMR (DNMR) spectroscopy at variable temperatures is particularly useful. nih.gov At low temperatures, the interconversion between different conformers can be slowed down on the NMR timescale, allowing the signals for individual conformers to be observed separately. unibas.it By analyzing the changes in the NMR spectrum as the temperature is raised, the rate of interconversion and the activation energy for the conformational change can be determined. nih.gov

For a molecule like 1,4-dihydro-1-naphthoic acid, the key NMR parameters are the vicinal proton-proton coupling constants (³JHH) within the dihydro portion of the ring. researchgate.net These coupling constants are related to the dihedral angle between the coupled protons through the Karplus equation. By measuring these coupling constants, the puckering of the dihydro-ring and the pseudo-axial or pseudo-equatorial orientation of the C1-carboxyl group can be deduced.

Additionally, Nuclear Overhauser Effect (NOE) experiments can be used to determine the spatial proximity of different protons in the molecule. For example, an NOE between a proton on the carboxyl group and a proton on the naphthalene ring would provide direct evidence for a specific rotational conformation around the C1-COOH bond. unibas.it

Table 1: NMR Techniques for Conformational Analysis of Dihydronaphthoic Acids
NMR TechniqueInformation ObtainedExample Application
¹H NMR (Coupling Constants)Dihedral angles, ring puckering, substituent orientation (axial/equatorial). researchgate.netDetermining the half-chair conformation of the dihydro-ring.
Dynamic NMR (DNMR)Energy barriers to conformational interconversion (e.g., ring flipping) and bond rotation. nih.govMeasuring the rotational barrier of the C1-COOH bond.
Nuclear Overhauser Effect (NOE) SpectroscopyThrough-space proximity of atoms, confirming spatial arrangements of conformers. unibas.itConfirming the syn- or anti-periplanar conformation of the carboxyl group relative to the C8-hydrogen.

Asymmetric Induction and Enantioselective Synthesis in Dihydronaphthalene Derivatives

The synthesis of dihydronaphthalene derivatives in an enantiomerically pure form is of great interest, particularly for pharmaceutical applications where only one enantiomer may be biologically active. Asymmetric induction is the process of preferentially forming one enantiomer or diastereomer over the other during a chemical reaction. wikipedia.org This is typically achieved by using a chiral substrate, reagent, catalyst, or solvent. wikipedia.org

Several strategies have been developed for the enantioselective synthesis of chiral dihydronaphthalene derivatives. These include:

Organocatalysis : Chiral small organic molecules, such as proline derivatives, can catalyze reactions like Michael additions or Diels-Alder reactions to form the dihydronaphthalene core with high enantioselectivity. acs.org

Metal-Catalyzed Asymmetric Reactions : Chiral ligands attached to a metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For example, asymmetric hydrogenation of a naphthalene carboxylic acid derivative using a chiral rhodium or ruthenium catalyst can produce the corresponding dihydronaphthalene with high enantiomeric excess.

Enzymatic Reactions : Enzymes are highly efficient and stereoselective catalysts. For instance, reductase enzymes can asymmetrically reduce a naphthoquinone precursor to yield a chiral dihydronaphthalene derivative. acs.org

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. wikipedia.org

Table 2: Examples of Enantioselective Synthesis of Dihydronaphthalene Derivatives
MethodChiral InfluenceKey TransformationStereoselectivity
Organocatalysis acs.orgChiral secondary amine catalystDomino double-isomerizationGood to excellent asymmetric induction
Enzymatic Reduction acs.orgTetrahydroxynaphthalene reductase (T4HNR)Asymmetric reduction of hydroxynaphthoquinonesHigh stereoselectivity
Lewis-Acid-Mediated Cyclization researchgate.netChirality transfer from an existing stereocenter5-endo-tet-type cyclizationVery high degree of stereoinduction

Absolute Stereochemistry Determination for Chiral Dihydronaphthalene Carboxylic Acids

Once a chiral molecule has been synthesized, it is crucial to determine its absolute stereochemistry (the actual R or S configuration at the chiral center). Several methods are available for this purpose.

X-ray Crystallography : If a single crystal of one enantiomer can be grown, X-ray diffraction can provide an unambiguous determination of its three-dimensional structure and absolute configuration, often by using the anomalous dispersion effect of heavy atoms.

NMR Spectroscopy with Chiral Derivatizing Agents : The Mosher method is a classic technique where the chiral carboxylic acid is converted into diastereomeric esters or amides by reacting it with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). usm.edu The ¹H or ¹⁹F NMR spectra of these diastereomers are distinct, and by analyzing the chemical shift differences of protons near the newly formed ester linkage, the absolute configuration of the original acid can be deduced. usm.edu

Circular Dichroism (CD) Spectroscopy : Chiral molecules interact differently with left and right circularly polarized light. Exciton-Coupled Circular Dichroism (ECCD) is a powerful, non-empirical method for determining the absolute configuration of molecules containing two or more chromophores. msu.edu For a chiral carboxylic acid, it can be derivatized with a molecule containing two chromophores (like a bis-porphyrin tweezer). nih.gov The chiral center of the acid forces the chromophores into a twisted arrangement, resulting in a characteristic CD signal (a couplet) whose sign directly relates to the absolute stereochemistry. msu.edunih.gov

Table 3: Methods for Absolute Stereochemistry Determination
MethodPrincipleRequirementAdvantages
X-ray Crystallography Direct visualization of 3D structure.High-quality single crystal.Unambiguous result.
Mosher's Method (NMR) usm.eduAnalysis of chemical shift differences in diastereomeric derivatives.Formation of Mosher's esters/amides.Applicable in solution, small sample amount.
Exciton-Coupled Circular Dichroism (ECCD) msu.eduInteraction of chromophores in a chiral environment.Derivatization with a suitable chromophoric reporter. nih.govNon-empirical, high sensitivity.

Spectroscopic Characterization and Structural Elucidation of 1 Naphthalenecarboxylic Acid, 3,4 Dihydro

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides a detailed map of the carbon-hydrogen framework.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. The spectrum for 1-Naphthalenecarboxylic acid, 3,4-dihydro-, is expected to show distinct signals for the aromatic protons, the aliphatic protons of the dihydronaphthalene ring, and the carboxylic acid proton.

Aromatic Protons: The protons on the benzene (B151609) ring portion of the molecule would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. The specific splitting patterns (e.g., doublets, triplets) would depend on the coupling between adjacent protons.

Aliphatic Protons: The protons at the C3 and C4 positions of the dihydro-ring are in a saturated environment and would resonate upfield compared to the aromatic protons, likely in the range of 2.0-3.0 ppm. These would likely appear as multiplets due to coupling with each other.

Carboxylic Acid Proton: The acidic proton of the -COOH group is highly deshielded and typically appears as a broad singlet far downfield, often above 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) > 10.0 Broad Singlet
Aromatic (Ar-H) 7.0 - 8.5 Multiplets

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Given the structure of 1-Naphthalenecarboxylic acid, 3,4-dihydro-, eleven distinct signals would be expected, corresponding to the eleven carbon atoms.

Carbonyl Carbon: The carbon of the carboxylic acid group (C=O) is significantly deshielded and would appear far downfield, typically in the 170-185 ppm range.

Aromatic Carbons: The six carbons of the aromatic ring would resonate between 125 and 150 ppm. Carbons directly attached to the carboxylic acid group or the dihydro-ring would have slightly different shifts from the others.

Aliphatic Carbons: The saturated carbons at the C3 and C4 positions would be the most shielded, appearing upfield in the spectrum, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 170 - 185
Aromatic (Ar-C) 125 - 150

While 1D NMR provides fundamental data, advanced 2D NMR techniques would be essential for unambiguous assignment of all proton and carbon signals.

2D NMR: Techniques like HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, confirming which proton signal corresponds to which carbon signal. HMBC (Heteronuclear Multiple Bond Correlation) experiments would show correlations between protons and carbons over two or three bonds, helping to piece together the connectivity of the entire molecule, for instance, by correlating the aliphatic protons to the aromatic carbons.

DOSY NMR: Diffusion Ordered Spectroscopy can be used to confirm the presence of a single species in solution and provide an estimate of its molecular size based on its diffusion coefficient. This is particularly useful for verifying sample purity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 1-Naphthalenecarboxylic acid, 3,4-dihydro- (C₁₁H₁₀O₂), the expected exact mass would be calculated. This precise mass measurement is a critical step in confirming the identity of the compound, distinguishing it from other isomers or compounds with the same nominal mass. The molecular weight of the compound is 174.2 g/mol .

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions provide valuable information about the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable molecules.

Loss of -OH group: A peak corresponding to [M-17]⁺ would be expected from the loss of the hydroxyl radical.

Loss of -COOH group: A significant fragment at [M-45]⁺ would likely be observed, corresponding to the loss of the entire carboxyl group.

Other Fragmentations: Cleavage within the dihydro-ring could also occur, leading to other characteristic fragment ions. Analyzing these pathways helps to confirm the arrangement of the atoms within the molecule. youtube.comyoutube.com

Table 3: Predicted Key Mass Spectrometry Fragments

Fragmentation Description Expected m/z (for [M]⁺)
[M]⁺ Molecular Ion 174
[M-OH]⁺ Loss of hydroxyl radical 157

Electrospray Ionization Mass Spectrometry (ESI-MS) for Related Naphthenic Acid Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of naphthenic acids (NAs), a broad class of carboxylic acids that includes 1-Naphthalenecarboxylic acid, 3,4-dihydro-. nih.gov NAs are generally represented by the chemical formula CnH2n+ZO2, where 'n' is the number of carbon atoms and 'Z' is a negative, even integer that indicates the hydrogen deficiency resulting from the formation of rings and double bonds. nih.gov

For a compound like 1-Naphthalenecarboxylic acid, 3,4-dihydro- (C11H10O2), ESI is typically performed in negative ion mode [ESI(-)], which is highly effective for ionizing acidic molecules. The process involves the deprotonation of the carboxylic acid group to form a carboxylate anion, [M-H]-. This "soft" ionization technique minimizes fragmentation, allowing for the accurate determination of the molecular weight from the resulting mass-to-charge ratio (m/z) of the molecular ion. For C11H10O2 (MW = 174.19 g/mol ), the expected [M-H]- ion would be C11H9O2-, appearing at an m/z of approximately 173.06.

High-resolution mass spectrometry, often coupled with techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR MS), provides highly accurate mass measurements, which are crucial for assigning the correct elemental composition and distinguishing between compounds with similar nominal masses. researchgate.net

Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the [M-H]- ion is isolated and fragmented through methods like collision-induced dissociation (CID). researchgate.net The fragmentation pattern provides clues about the molecular structure. For instance, a common fragmentation pathway for carboxylates is the loss of CO2 (decarboxylation), which for C11H9O2- would result in a fragment ion at m/z 129. researchgate.net

Table 1. Naphthenic Acid Classification by Z-Series and Corresponding Structural Types.
Z ValueStructural TypeExample
0Acyclic (Saturated Aliphatic)Hexanoic acid
-2Monocyclic SaturatedCyclohexanecarboxylic acid
-4Bicyclic Saturated or Monocyclic with one C=CDecahydronaphthoic acid
-6Tricyclic Saturated or Bicyclic with one C=CAdamantanecarboxylic acid
-8Tetracyclic Saturated or Benzene ring fused to a saturated ring1-Naphthalenecarboxylic acid, 3,4-dihydro- (Tetralin derivative)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule. In 1-Naphthalenecarboxylic acid, 3,4-dihydro-, the IR spectrum is dominated by features arising from the carboxylic acid group and the partially saturated bicyclic ring system.

In the condensed phase (solid or liquid), carboxylic acids typically exist as hydrogen-bonded dimers. This dimerization has a profound effect on the IR spectrum. orgchemboulder.com The O–H stretching vibration of the carboxyl group appears as a very broad and characteristic absorption band spanning from approximately 3300 cm-1 to 2500 cm-1. orgchemboulder.comlibretexts.org This band is often superimposed on the sharper C-H stretching absorptions. orgchemboulder.com

The carbonyl (C=O) stretching vibration of the dimerized acid gives rise to a strong, intense absorption peak typically found between 1710 and 1690 cm-1. libretexts.orgyoutube.com Conjugation of the carbonyl group with the aromatic ring, as in this molecule, tends to lower this frequency. libretexts.org

The spectrum also contains information about the hydrocarbon framework. C-H stretching vibrations from the aromatic part of the molecule appear as sharp peaks just above 3000 cm-1, while the aliphatic C-H stretches from the C3 and C4 positions of the dihydro-naphthalene ring absorb just below 3000 cm-1. Additional diagnostically useful peaks include the C-O stretching vibration, which is typically observed in the 1320-1210 cm-1 region, and out-of-plane O-H bending from the dimer, which can be seen as a broad absorption around 920 cm-1. orgchemboulder.comspectroscopyonline.com

Table 2. Characteristic IR Absorption Bands for 1-Naphthalenecarboxylic acid, 3,4-dihydro-.
Frequency Range (cm-1)VibrationFunctional GroupIntensity
3300 - 2500O-H stretch (H-bonded)Carboxylic Acid DimerStrong, Very Broad
3100 - 3000C-H stretchAromatic RingMedium, Sharp
3000 - 2850C-H stretchAliphatic (CH2)Medium, Sharp
1710 - 1690C=O stretch (H-bonded)Carboxylic Acid DimerVery Strong
1600 - 1450C=C stretchAromatic RingMedium to Weak
1320 - 1210C-O stretchCarboxylic AcidStrong
~920O-H bend (out-of-plane)Carboxylic Acid DimerMedium, Broad

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically those involving its chromophores—the parts of the molecule that absorb light. uobabylon.edu.iq The primary chromophore in 1-Naphthalenecarboxylic acid, 3,4-dihydro-, is the substituted benzene ring system. Due to the hydrogenation of the second ring, the extended π-conjugation of a full naphthalene (B1677914) system is absent. Consequently, its UV-Vis spectrum is expected to resemble that of a substituted tetralin or a benzene ring with alkyl and carboxyl substituents, rather than that of 1-naphthoic acid.

The spectrum is expected to show absorptions characteristic of π → π* transitions within the aromatic ring. Substituted benzenes typically display two main absorption bands: a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure, typically between 250-280 nm. uobabylon.edu.iq The presence of the carboxylic acid group, an auxochrome, will influence the position (λmax) and intensity (molar absorptivity, ε) of these bands, generally causing a shift to longer wavelengths (bathochromic shift). uobabylon.edu.iq Simple carboxylic acids without further conjugation absorb around 210 nm, which is often not useful for characterization. libretexts.org However, when attached to an aromatic ring, the absorptions become more distinct and informative.

Table 3. Comparison of UV Absorption Maxima (λmax) for Related Chromophores.
CompoundChromophore SystemApproximate λmax (nm)Transition Type
BenzeneAromatic Ring~204, ~256π → π
1-Naphthoic AcidNaphthalene Ring~225, ~295π → π
1-Naphthalenecarboxylic acid, 3,4-dihydro- (Predicted)Substituted Benzene Ring~215, ~270π → π*

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Dihydronaphthalene Carboxylic Acids

While 1-Naphthalenecarboxylic acid, 3,4-dihydro- is itself an achiral molecule, chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the stereochemical analysis of its chiral derivatives. Chirality could be introduced, for example, by a substituent on the saturated ring, creating a stereocenter.

ORD measures the change in a compound's optical rotation as a function of the wavelength of light. kud.ac.inslideshare.net CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org Both techniques are highly sensitive to the three-dimensional arrangement of atoms around a chromophore.

The key feature in both ORD and CD spectra is the Cotton effect , which is the characteristic dispersive shape of the curve in the region of a chromophore's UV-Vis absorption band. vlabs.ac.inwikipedia.org A positive Cotton effect is defined in ORD as a curve where the optical rotation first increases (showing a peak) and then decreases (showing a trough) as the wavelength decreases. libretexts.org A negative Cotton effect shows the opposite behavior. libretexts.org The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the stereocenter(s) near the chromophore.

For a chiral dihydronaphthalene carboxylic acid, Cotton effects would be associated with the electronic transitions of the aromatic chromophore (~270 nm) and the carboxylic acid chromophore (n → π* transition, ~215 nm). kud.ac.in By analyzing the sign of the Cotton effects and applying empirical rules (e.g., the Octant Rule for ketones, which has analogues for other chromophores), the absolute stereochemistry of the molecule can often be determined non-empirically. vlabs.ac.in

Table 4. Comparison of ORD and CD Techniques for Chiral Analysis.
TechniquePrincipleMeasurementKey FeatureApplication
Optical Rotatory Dispersion (ORD)Difference in the refractive index for left and right circularly polarized light. kud.ac.inOptical Rotation [α] vs. Wavelength (λ)Cotton Effect (peak and trough) vlabs.ac.inDetermination of absolute configuration and conformation.
Circular Dichroism (CD)Difference in the molar absorptivity (ε) for left and right circularly polarized light. libretexts.orgMolar Ellipticity [θ] or ΔA vs. Wavelength (λ)Signed bands (positive or negative peaks) corresponding to absorption maxima.Determination of absolute configuration and analysis of secondary structure in biomolecules.

Derivatives, Analogues, and Structural Modifications of 1 Naphthalenecarboxylic Acid, 3,4 Dihydro

Synthesis of Substituted 3,4-Dihydronaphthalene-1-carboxylic Acids (e.g., Halogenated, Alkyl, Methoxy)

The synthesis of substituted 3,4-dihydronaphthalene-1-carboxylic acids often begins with appropriately functionalized tetralone precursors. The strategic introduction of substituents onto the aromatic ring of the tetralone core is a key step that dictates the final substitution pattern of the target carboxylic acid.

Methoxy Substitution: Methoxy-substituted derivatives are commonly synthesized starting from commercially available materials like anisole (B1667542). For instance, 7-methoxy-1-tetralone (B20472) can be prepared through the acylation of anisole with succinic anhydride (B1165640), followed by reduction of the keto group and subsequent cyclization using polyphosphoric acid. nih.gov This 7-methoxy-1-tetralone is a crucial intermediate for creating various heterocyclic derivatives and can be further modified to yield the corresponding carboxylic acid. nih.govnih.gov

Halogenation: Direct halogenation of the tetralone ring system provides access to halogenated precursors. For example, 6-methoxy-1-tetralone (B92454) can be brominated using N-Bromosuccinimide (NBS) in an aqueous medium with sulfuric acid to produce 5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one. nih.gov Similarly, a general protocol for synthesizing 3,4-dihalogen substituted 1,8-naphthalimides starts from 1,8-naphthalic anhydride, involving nitration, imidization, reduction, and then halogenation under Sandmeyer reaction conditions. mdpi.com Although this applies to a different naphthalene (B1677914) core, the principles of introducing halogens via diazonium salts could be adapted to amino-substituted dihydronaphthalene precursors.

Alkyl Substitution: The introduction of alkyl groups can be achieved through various standard organic reactions. While direct alkylation of 3,4-dihydronaphthalene-1-carboxylic acid can be challenging, the synthesis can proceed from an alkyl-substituted precursor. For example, methyl 7-methoxy-2-methyl-3,4-dihydro-1-naphthalenecarboxylate has been synthesized, indicating that alkyl groups can be incorporated into the dihydronaphthalene ring system. chemsynthesis.com

The following table summarizes key precursors and their synthesis for substituted derivatives.

Precursor CompoundSubstitutionSynthetic Method HighlightReference
7-methoxy-1-tetraloneMethoxyAcylation of anisole with succinic anhydride, reduction, and PPA cyclization. nih.gov
5-Bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-oneBromo, MethoxyBromination of 6-methoxy-1-tetralone with N-Bromosuccinimide. nih.gov

Chemical Modifications of the Carboxylic Acid Group to Esters, Amides, and other Functionalities

The carboxylic acid group of 3,4-dihydronaphthalene-1-carboxylic acid is a prime site for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides. These transformations are typically high-yielding and can be accomplished under mild conditions.

Esterification: The conversion of the carboxylic acid to an ester can be readily achieved through methods like the Fischer esterification. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, often driven to completion by using the alcohol as the solvent. masterorganicchemistry.comchemguide.co.uk For substrates that are sensitive to acidic conditions, alternative methods are available. One such method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation under milder, non-acidic conditions. orgsyn.org This approach is versatile and can be applied to a wide range of acids and alcohols. orgsyn.org The synthesis of 1,2-dihydronaphthalene-3-carboxylic acid esters has been reported through Lewis acid-mediated ring-expansion of phenyl hydroxy methyl cyclopropane (B1198618) carboxylates, highlighting another route to ester derivatives. nih.govrsc.org

Amide Formation: Amides are synthesized by reacting the carboxylic acid with an amine. Direct thermal treatment of a carboxylic acid and an amine can form an amide, but this often requires high temperatures. diva-portal.orgyoutube.com A more common laboratory method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, which then readily reacts with an amine to form the amide bond. khanacademy.org This method is widely used due to its efficiency. diva-portal.orgkhanacademy.orgyoutube.com Palladium-catalyzed aminocarbonylation of precursors like 1-iodo-3,4-dihydronaphthalene has also been shown to produce 1-carboxamido-3,4-dihydronaphthalenes in high yields. researchgate.net

The following table outlines common methods for these functional group transformations.

Target DerivativeReaction TypeKey ReagentsCharacteristicsReference
EsterFischer EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Equilibrium reaction; suitable for acid-stable compounds. masterorganicchemistry.commasterorganicchemistry.com
EsterDCC CouplingAlcohol, DCC, DMAP (cat.)Mild, non-acidic conditions; good for sensitive substrates. orgsyn.org
AmideDCC CouplingAmine, DCCEfficient and widely used laboratory method. khanacademy.org
AmidePalladium-catalyzed AminocarbonylationAmine, CO, Pd-catalystHigh yields from halogenated precursors. researchgate.net

Integration of the 3,4-Dihydronaphthalene-1-carboxylic Acid Moiety into Complex Polycyclic and Heterocyclic Systems

The 3,4-dihydronaphthalene scaffold serves as a valuable building block for the synthesis of more complex molecular structures, including various fused heterocyclic and polycyclic systems. The reactivity of the core structure allows for its annulation with other rings, leading to novel chemical entities.

Starting from derivatives like 6-methoxy-1-tetralone, a variety of heterocyclic rings can be constructed. nih.gov For example, the hydrazine (B178648) derivative of 6-methoxy-1-tetralone can be reacted with aryl isothiocyanates to form thiosemicarbazides. nih.gov These intermediates can then be cyclized with reagents like ethyl chloroacetate (B1199739) to yield thiazolidinone derivatives. nih.gov Further reactions of these thiazolidinones can lead to the formation of more complex systems like pyranothiazoles. nih.gov

Research has demonstrated the synthesis of a range of novel compounds where the dihydronaphthalene unit is incorporated into systems such as:

Benzo[h]quinoline

Benzo[g]indazole

Pyrazolo[3,4-d]thiazole

Thiazolo[4,5-b]pyridine nih.gov

Synthesis of Biaryl Carboxylic Acids Incorporating Naphthoic Acid Derivatives

The synthesis of biaryl compounds is of significant importance in medicinal and materials chemistry. rsc.orgnih.gov Modern cross-coupling reactions provide powerful tools for creating C-C bonds between aromatic rings. Naphthoic acid derivatives, including 3,4-dihydronaphthalene-1-carboxylic acid, can be utilized in these reactions to generate biaryl structures.

A prominent method for biaryl synthesis is the Suzuki-Miyaura cross-coupling reaction, which typically couples an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. nih.gov Recent advancements have focused on using more readily available starting materials. One innovative approach involves the decarbonylative Suzuki-Miyaura cross-coupling of carboxylic acids. nih.govresearchgate.net This method allows for the direct use of carboxylic acids, which lose carbon monoxide (CO) during the catalytic cycle, to form biaryl products. nih.gov This strategy avoids the need to pre-functionalize the starting material into an aryl halide.

The general steps for this process can be envisioned as:

Activation: The carboxylic acid is activated in situ.

Oxidative Addition: The activated acid undergoes oxidative addition to a Pd(0) catalyst.

Decarbonylation: The resulting acyl-palladium complex extrudes carbon monoxide to form an aryl-palladium intermediate.

Transmetalation: The aryl-palladium species reacts with an aryl boronic acid.

Reductive Elimination: The final biaryl product is released, regenerating the Pd(0) catalyst.

This decarbonylative approach has a broad scope and shows promise for routine applications in biaryl synthesis using prevalent carboxylic acids. nih.govresearchgate.net

Novel Derivatives with Modified Ring Systems, such as Dihydrogenated Pyranonaphthoquinones

Modification of the core ring system of dihydronaphthalene derivatives leads to novel structures with distinct chemical properties. A notable class of such compounds are the pyranonaphthoquinones, which feature a pyran ring fused to a naphthoquinone core.

The synthesis of these complex structures often involves multiple steps. Key strategies may include the Wacker oxidation of an appropriate olefinic precursor to install a necessary ketone functionality. Another critical step is the construction of the pyran ring, which can be achieved via an intramolecular Michael addition. researchgate.net

Researchers have synthesized various analogues of naturally occurring pyranonaphthoquinones, such as kalafungin, nanaomycin, and eleutherin. nih.gov The synthesis of these compounds allows for the exploration of their chemical and biological properties. The development of synthetic routes to these and other modified ring systems, like dihydrogenated pyranonaphthoquinones, continues to be an active area of research, driven by the potential for discovering novel molecular scaffolds. researchgate.netnih.gov

Applications in Advanced Organic Synthesis and Chemical Sciences

Role as a Versatile Building Block and Intermediate in Complex Organic Molecule Synthesis

The partially hydrogenated naphthalene (B1677914) structure of 3,4-dihydro-1-naphthalenecarboxylic acid provides a unique scaffold for organic synthesis. It serves as a key intermediate in the creation of more complex molecules, particularly in the pharmaceutical and fine chemical sectors. Its structure allows for a variety of chemical transformations, making it a flexible starting point for multi-step syntheses.

The synthesis of this compound typically involves the carboxylation or Friedel-Crafts acylation of tetralin (1,2,3,4-tetrahydronaphthalene), followed by hydrolysis. This process establishes the carboxylic acid group on the partially saturated ring system, creating a reactive site for further modifications. As an intermediate, it is used in the preparation of diverse compounds like lactams and esters. Its derivatives have been investigated for potential biological activities, including antiviral properties against the Hepatitis C virus (HCV) through interaction with the p7 channel. Furthermore, it is recognized as an intermediate in the synthesis of pharmaceuticals such as Tetrahydrozoline.

Table 1: Synthetic Utility of 1-Naphthalenecarboxylic acid, 3,4-dihydro-

Application Area Role of Compound Example Derivatives/Targets
Pharmaceuticals Key Intermediate Lactams, Esters, Tetrahydrozoline, Antiviral agents
Fine Chemicals Versatile Building Block Complex organic molecules

| Organic Synthesis | Starting Material | Derivatives via Friedel-Crafts acylation of tetralin |

Application in the Development of Agrochemicals

The influence of 3,4-dihydro-1-naphthalenecarboxylic acid extends to the agricultural sector, where it has shown potential as a plant growth regulator. Research has demonstrated that specific concentrations of this compound can significantly affect the growth rates of pea plants. This activity highlights its potential for use in developing new agrochemicals designed to manage and enhance crop development. Its role as a building block for fine chemicals also supports its application in creating more complex and specialized agrochemical products.

Precursor Synthesis for Dyes and Pigments

While the naphthalene core is a common structural motif in many synthetic dyes and pigments, the direct use of "1-Naphthalenecarboxylic acid, 3,4-dihydro-" as a precursor in this industry is not extensively documented in available research. The synthesis of dyes, particularly azo dyes, often utilizes naphthalene derivatives that are functionalized with hydroxyl (-OH) or amino (-NH2) groups, such as 1-naphthol, 2-naphthol, and 1-amino-2-naphthol-4-sulphonic acid. These groups are crucial for the coupling reactions that produce the final chromophore. Related compounds like naphthalene-1,4-dicarboxylic acid are noted as intermediates for dyestuffs, but this differs from the specific dihydro- compound.

Development of Fluorescent Probes Based on Naphthoic Acid Derivatives for Chemical Sensing

Naphthalene and its derivatives are widely recognized for their fluorescent properties, making them excellent candidates for the development of chemical sensors and probes. While various complex naphthalene-based structures, such as naphthalimides and Schiff bases, are commonly employed for this purpose, "1-Naphthalenecarboxylic acid, 3,4-dihydro-" has a specific application in this area. It has been identified as a fluorescent ligand for estrogen receptors. This capability allows it to be used in assays to influence and monitor gene transcription related to hormonal responses, demonstrating a direct role in chemical sensing within a biological context. The broader class of naphthoic acid derivatives has also been explored for creating fluorescent probes to screen for advanced glycation end-products (AGEs), which are implicated in several diseases.

Contribution to Materials Science through the Synthesis of Functional Derivatives

In the field of materials science, "1-Naphthalenecarboxylic acid, 3,4-dihydro-" serves as a valuable component in the formulation of specialty polymers. Its incorporation into polymer chains can enhance key physical properties such as thermal stability and flexibility. This makes it useful in the production of high-performance materials tailored for specific applications.

The broader family of naphthalene carboxylic acids and their derivatives, like naphthalenedicarboxylic acids and naphthalene tetracarboxylic dianhydrides, are extensively used as monomers for advanced polymers. These include high-performance polyesters and polyimides, which are valued for their thermal resistance and electronic properties, finding use as n-type organic semiconductors.

Table 2: Mentioned Compound Names

Compound Name
1-Amino-2-naphthol-4-sulphonic acid
1-Naphthalenecarboxylic acid, 3,4-dihydro-
1-naphthol
2-naphthol
Naphthalene-1,4-dicarboxylic acid
Naphthalene tetracarboxylic dianhydride
Tetrahydrozoline

Historical Development and Future Research Trajectories in 1 Naphthalenecarboxylic Acid, 3,4 Dihydro Chemistry

Evolution of Synthetic Strategies and Methodologies for Dihydronaphthalene Carboxylic Acids

The synthesis of dihydronaphthalene carboxylic acids and their precursors has evolved significantly over the decades, moving from classical, often harsh, reaction conditions to more sophisticated and efficient catalytic methods. A cornerstone in the synthesis of the 3,4-dihydronaphthalene core is the construction of an intermediate ketone, α-tetralone. semanticscholar.orgacs.org

Historically, the intramolecular Friedel-Crafts acylation of 4-phenylbutanoic acid and its derivatives has been the most prominent strategy. acs.orgwikipedia.org This reaction involves the cyclization of an acyl chain onto an aromatic ring, typically promoted by a strong acid. Early methodologies employed stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) or proton acids such as polyphosphoric acid (PPA) and methanesulfonic acid. wikipedia.org Another classic approach involves the Haworth reaction, a specific type of Friedel-Crafts acylation using succinic anhydride (B1165640) to form the necessary 4-aryl-4-oxobutanoic acid precursor, which is then reduced and cyclized. semanticscholar.org

Modern advancements have focused on improving the efficiency, safety, and environmental impact of these syntheses. Catalytic versions of the Friedel-Crafts reaction have been developed, utilizing more benign or recyclable catalysts. For instance, the use of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) has been shown to promote intramolecular Friedel-Crafts acylation without the need for additional catalysts. organic-chemistry.org Furthermore, innovative cascade reactions, such as a metal-free reductive Friedel–Crafts alkylation/cyclization of keto acids, provide direct access to the tetralone framework under simple conditions. rsc.org

Beyond Friedel-Crafts type reactions, other strategies have emerged. Transition-metal catalysis, particularly with palladium, has enabled domino reactions like carbopalladation/Heck sequences to construct the dihydronaphthalene skeleton. nih.gov Visible-light-mediated photoredox catalysis represents a cutting-edge approach, allowing for the construction of 4-aryl-1,2-dihydronaphthalene derivatives through single-electron oxidation of methylenecyclopropanes. rsc.org

Table 1: Key Synthetic Strategies for Dihydronaphthalene Carboxylic Acid Precursors

Synthetic StrategyKey Reagents/CatalystsDescriptionEra
Intramolecular Friedel-Crafts AcylationAlCl₃, Polyphosphoric Acid (PPA), H₂SO₄Classical method involving cyclization of 4-phenylbutanoic acid derivatives under harsh acidic conditions. wikipedia.orgClassic
Haworth ReactionSuccinic anhydride, AlCl₃A two-step process starting with the acylation of an arene with succinic anhydride, followed by reduction and cyclization. semanticscholar.orgresearchgate.netClassic
Catalytic Friedel-Crafts Type ReactionsFeCl₃, Bi(OTf)₃, HFIPModern approaches using catalytic amounts of Lewis acids or specialized solvents to improve efficiency and reduce waste. organic-chemistry.orgnih.govModern
Transition Metal-Catalyzed CyclizationsPalladium (Pd), Rhodium (Rh) catalystsDomino or cascade reactions, such as Heck or hydroacylation reactions, that form the bicyclic ring system. organic-chemistry.orgnih.govModern
Photoredox CatalysisOrganic photocatalysts (e.g., 4CzIPN), visible lightCutting-edge methods that use light energy to initiate radical cyclizations, offering mild and selective transformations. organic-chemistry.orgrsc.orgEmerging

A significant milestone in this field was the establishment of the intramolecular Friedel-Crafts acylation as a reliable method for constructing the fused ring system of tetralones, the direct precursors to many dihydronaphthalene derivatives. The development of the Haworth synthesis provided a systematic route to the necessary 4-arylbutanoic acid precursors from simple arenes and anhydrides. semanticscholar.org More recently, the advent of transition-metal-catalyzed cross-coupling and cyclization reactions, such as the Heck and Mizoroki-Heck reactions, has opened new pathways for assembling these structures with greater control and functional group tolerance. nih.gov The introduction of asymmetric synthesis, using chiral catalysts or auxiliaries, has been a crucial development, allowing for the enantioselective production of specific stereoisomers, which is particularly important for pharmaceutical applications. acs.orgacs.org

Current Research Frontiers and Unexplored Reactivity Patterns

Current research is pushing the boundaries of synthesis by exploring novel catalytic systems and reaction pathways. One major frontier is the development of enantioselective methods. The use of chiral N-heterocyclic carbene (NHC) catalysts, for example, is being explored for the asymmetric synthesis of related dihydronaphthalene-1,4-diones. researchgate.net Another active area is the use of photoredox and metallaphotoredox catalysis, which leverages visible light to enable transformations that are difficult to achieve with traditional thermal methods. rsc.orgprinceton.edu These techniques allow for the direct functionalization of carboxylic acids and the formation of the dihydronaphthalene core under exceptionally mild conditions. princeton.edu

Unexplored reactivity patterns include the selective manipulation of the existing dihydronaphthalene core. While many syntheses focus on building the scaffold, research into selectively modifying the olefinic bond or the benzylic positions through novel catalytic methods is ongoing. The potential for [4+2] cycloaddition reactions involving the diene portion of 1,2-dihydronaphthalenes remains an area with potential for discovering new transformations. nih.gov

Addressing Synthetic Challenges and Enhancing Reaction Efficiency

A primary challenge in the synthesis of substituted dihydronaphthalene carboxylic acids is achieving high regioselectivity. In classic Friedel-Crafts reactions, the cyclization step can lead to mixtures of isomers if the aromatic ring has multiple potential sites for acylation. Modern synthetic methods aim to address this by using directed reactions or pre-functionalized substrates that favor a single product. For example, recent work has shown that tetrahydronaphthalenes can be oxidized to α-tetralones with very high regioselectivity using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). acs.org

Emerging Trends in the Functionalization and Derivatization of Dihydronaphthalene Carboxylic Acids

An emerging trend is the use of the dihydronaphthalene carboxylic acid scaffold as a template for creating libraries of complex molecules for biological screening. The carboxylic acid group itself is a versatile handle for derivatization, readily converted into esters, amides, and other functional groups using standard coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). nih.govmdpi.com

Research has demonstrated the synthesis of diverse derivatives by modifying the ketone group of the tetralone precursor. For instance, starting from 6-methoxy-1-tetralone (B92454), a variety of heterocyclic rings (thiazoles, pyranothiazoles, etc.) have been appended to the core structure, leading to compounds with potent cytotoxic activity against cancer cells. nih.gov Another approach involves electrophilic cyclization, which can incorporate new functional groups, such as sulfenyl groups, onto the dihydronaphthalene ring system during its formation. nih.gov These strategies highlight a shift from simply synthesizing the core structure to using it as a platform for creating diverse and functional molecules.

Potential for Interdisciplinary Research and Advanced Chemical Design

The 1-naphthalenecarboxylic acid, 3,4-dihydro- scaffold and its derivatives are of significant interest in interdisciplinary fields, particularly medicinal chemistry and pharmacology. The rigid, partially saturated bicyclic structure is a valuable pharmacophore found in many natural products and synthetic drugs. semanticscholar.org

Derivatives of this core structure have been investigated for a range of biological activities. For example, certain dihydronaphthalene-based compounds have shown potential as:

Anticancer Agents: Novel derivatives synthesized from tetralone precursors have exhibited potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cell lines. nih.gov

Antifungal and Antibacterial Agents: Functionalized α-tetralones have been synthesized and evaluated for their activity against various Gram-positive and Gram-negative bacteria, as well as fungal pathogens. acs.org

Hormone Receptor Modulators: The parent compound, 1-Naphthalenecarboxylic acid, 3,4-dihydro-, has been identified as a fluorescent ligand for estrogen receptors, indicating its potential use in studying hormonal responses.

Enzyme Inhibitors: It has also been shown to inhibit aldosterone (B195564) synthase, an important enzyme for regulating blood pressure.

Antiviral Compounds: Research has suggested potential activity against the Hepatitis C virus (HCV) by interacting with the p7 ion channel.

This demonstrated biological activity opens avenues for advanced chemical design, where computational modeling and medicinal chemistry principles can be used to design and synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The intersection of synthetic chemistry with biology and materials science will continue to drive innovation in the application of these versatile chemical structures.

Q & A

Q. What are the common synthetic routes for 3,4-dihydro-1-naphthalenecarboxylic acid?

Methodological Answer: The synthesis typically involves multi-step organic reactions. For example, 3,4-dihydro-1-naphthaleneacetyl chloride (a derivative) is synthesized via Friedel-Crafts acylation or carboxylation of tetralin (1,2,3,4-tetrahydronaphthalene) followed by hydrolysis. Key steps include:

  • Acylation : Using acetyl chloride in the presence of Lewis acids like AlCl₃ to introduce the carboxylic acid group .
  • Purification : Column chromatography with silica gel and elution with ethyl acetate/hexane mixtures to isolate intermediates .
  • Hydrolysis : Acidic or basic hydrolysis of acetylated intermediates to yield the carboxylic acid .

Table 1 : Common Reagents and Conditions

StepReagents/ConditionsPurpose
AcylationAcetyl chloride, AlCl₃, anhydrous DCMIntroduce carboxyl group
PurificationSilica gel, ethyl acetate/hexaneIsolate intermediates
Hydrolysis6M HCl, refluxConvert to carboxylic acid

Q. How is the purity of 3,4-dihydro-1-naphthalenecarboxylic acid assessed experimentally?

Methodological Answer: Purity is evaluated using:

  • Gas Chromatography (GC) : Quantifies organic impurities; >98.0% purity is achievable with optimized methods .
  • Melting Point Analysis : A sharp melting range (e.g., 141–143°C for derivatives) indicates high crystallinity and purity .
  • NMR Spectroscopy : Consistency in peak integration (e.g., ¹H NMR for aromatic protons) confirms structural integrity .

Q. What safety precautions are critical when handling 3,4-dihydro-1-naphthalenecarboxylic acid derivatives?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (e.g., acetyl chloride) .
  • Storage : Keep derivatives at 0–6°C in airtight containers to prevent degradation .

Q. How is the compound structurally characterized post-synthesis?

Methodological Answer: Characterization relies on:

  • FT-IR Spectroscopy : Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and O-H bonds (~2500–3000 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 207.6 g/mol for 3,4-dihydro-1-naphthaleneacetyl chloride) .
  • X-ray Crystallography : Resolves stereochemistry in crystalline derivatives .

Q. What solvents are suitable for recrystallizing this compound?

Methodological Answer: Polar aprotic solvents like ethyl acetate or ethanol are ideal. For example:

  • Dissolve the crude product in hot ethanol, then cool to 4°C for crystal formation .
  • Filter under reduced pressure and dry under vacuum .

Advanced Research Questions

Q. How do electron-withdrawing substituents affect the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer: Substituents like chlorine (e.g., 4-chloro derivatives) increase electrophilicity at the carbonyl carbon, enhancing reactivity with nucleophiles (e.g., amines). This is studied via:

  • Kinetic Assays : Monitoring reaction rates with varying substituents using HPLC .
  • Computational Modeling : DFT calculations to compare activation energies of substituted vs. unsubstituted derivatives .

Q. What challenges arise in resolving stereoisomers of substituted derivatives?

Methodological Answer: Enantiomeric separation requires:

  • Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .
  • Circular Dichroism (CD) : Detects optical activity in isolated enantiomers .
  • Case Study : (S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid was resolved using preparative HPLC with a chiral column, achieving >99% enantiomeric excess .

Q. How can spectroscopic data resolve contradictions in reported melting points?

Methodological Answer: Discrepancies (e.g., 141–143°C vs. 138–140°C) are addressed by:

  • Differential Scanning Calorimetry (DSC) : Measures exact phase transitions .
  • Powder XRD : Identifies polymorphic forms that may alter melting behavior .

Q. What catalytic systems enhance the compound’s utility in asymmetric synthesis?

Methodological Answer: Chiral catalysts like BINOL-derived phosphoric acids enable enantioselective reactions:

  • Example : Asymmetric Friedel-Crafts alkylation of indoles with 3,4-dihydro-1-naphthalenecarboxylic acid derivatives, achieving up to 92% ee .
  • Optimization : Screening solvents (e.g., toluene vs. THF) and catalyst loadings (1–10 mol%) .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

Methodological Answer: Studies combine:

  • Molecular Docking : Predicts binding modes with proteins (e.g., COX-2 for anti-inflammatory activity) .
  • In Vitro Assays : Measures IC₅₀ values in enzyme inhibition assays (e.g., 10 µM for β-carboline derivatives) .

Data Contradiction Analysis

Example : Discrepancies in reported toxicity profiles.

  • cites naphthalene derivatives as potential carcinogens, while classifies them as low-risk in acute exposure.
  • Resolution : Contextualize toxicity by testing specific derivatives (e.g., chlorine-substituted vs. parent compound) using:
    • Ames Test : Assess mutagenicity in bacterial models .
    • In Vivo Studies : Rodent models to quantify LD₅₀ and organ-specific effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.